Compound Description: J-104,132 is an endothelin receptor antagonist. The degradation of this compound in aqueous solution was studied, revealing an epimerization reaction at the C7 position.
Relevance: J-104,132 shares a core dihydro-cyclopenta[b]pyridine carboxylic acid structure with 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid. The variations lie in the substituents attached to this core. The presence of similar ring systems suggests a potential relationship in their chemical properties and potential biological activities.
C7 β-epimer of J-104,132
Compound Description: This compound is the degradation product of J-104,132 formed via epimerization at the C7 position.
Relevance: The C7 β-epimer is directly derived from J-104,132 and thus retains the dihydro-cyclopenta[b]pyridine carboxylic acid core structure, making it structurally related to 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid despite differences in substituents and potential isomerism.
Compound Description: LS1 is a substrate used in a biotransformation study employing Rhodococcus rubropertinctus N82. This biotransformation process results in regioselective hydroxylation of LS1.
Relevance: LS1 shares a similar structure to 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid. Both possess a dihydro-pyridine carboxylic acid core, with LS1 containing a thiophene ring fused to the core structure, while the target compound has a cyclopentane ring. This structural similarity highlights a possible relationship in their reactivity and potential biological activities.
Compound Description: LP1 is a pharmaceutical intermediate and a product of the biohydroxylation of LS1 by Rhodococcus rubropertinctus N82.
Relevance: As a derivative of LS1, LP1 retains the dihydro-thieno[3,2-c]-pyridine carboxylic acid core, linking it structurally to 6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid. The shared core structure suggests potential similarities in their chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.